molecular formula C22H20Cl3N3O2S B11081247 N-(4-chlorophenyl)-2-{1-cyclopropyl-3-[2-(2,4-dichlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide

N-(4-chlorophenyl)-2-{1-cyclopropyl-3-[2-(2,4-dichlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide

Cat. No.: B11081247
M. Wt: 496.8 g/mol
InChI Key: MMXDZOHQNNGYFD-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{1-cyclopropyl-3-[2-(2,4-dichlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes multiple functional groups such as chlorophenyl, cyclopropyl, and thioxoimidazolidinyl groups.

Preparation Methods

The synthesis of N-(4-chlorophenyl)-2-{1-cyclopropyl-3-[2-(2,4-dichlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes:

    Formation of the thioxoimidazolidinyl ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the thioxoimidazolidinyl ring.

    Introduction of the chlorophenyl and cyclopropyl groups: These groups are introduced through substitution reactions, where the appropriate reagents are used to replace hydrogen atoms with chlorophenyl and cyclopropyl groups.

    Final assembly: The intermediate compounds are then combined under specific reaction conditions to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

N-(4-chlorophenyl)-2-{1-cyclopropyl-3-[2-(2,4-dichlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-chlorophenyl)-2-{1-cyclopropyl-3-[2-(2,4-dichlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{1-cyclopropyl-3-[2-(2,4-dichlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(4-chlorophenyl)-2-{1-cyclopropyl-3-[2-(2,4-dichlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide can be compared with similar compounds such as:

    This compound: This compound shares a similar core structure but may have different functional groups.

    This compound: Another similar compound with variations in the substituents.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H20Cl3N3O2S

Molecular Weight

496.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[1-cyclopropyl-3-[2-(2,4-dichlorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C22H20Cl3N3O2S/c23-14-3-5-16(6-4-14)26-20(29)12-19-21(30)28(17-7-8-17)22(31)27(19)10-9-13-1-2-15(24)11-18(13)25/h1-6,11,17,19H,7-10,12H2,(H,26,29)

InChI Key

MMXDZOHQNNGYFD-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=O)C(N(C2=S)CCC3=C(C=C(C=C3)Cl)Cl)CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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